
2-(Aminomethyl)-3-tert-butyl-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-3-tert-butyl-5-methylphenol is an organic compound with a complex structure that includes an aminomethyl group, a tert-butyl group, and a methyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-tert-butyl-5-methylphenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the aminomethyl group. The tert-butyl and methyl groups are introduced through alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are carried out in a continuous process. The use of catalysts and controlled reaction environments ensures efficient production. Purification techniques such as distillation and crystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-3-tert-butyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Primary amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-(Aminomethyl)-3-tert-butyl-5-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-(Aminomethyl)-3-tert-butyl-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenol group can undergo redox reactions, contributing to its antioxidant properties. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)phenol: Lacks the tert-butyl and methyl groups, resulting in different chemical properties and reactivity.
3-tert-Butyl-5-methylphenol: Lacks the aminomethyl group, affecting its biological activity and applications.
2-(Aminomethyl)-4-tert-butylphenol: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
2-(Aminomethyl)-3-tert-butyl-5-methylphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the aminomethyl group enhances its reactivity and potential for forming hydrogen bonds, while the tert-butyl and methyl groups provide steric effects that influence its interactions with other molecules.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
2-(aminomethyl)-3-tert-butyl-5-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-8-5-10(12(2,3)4)9(7-13)11(14)6-8/h5-6,14H,7,13H2,1-4H3 |
InChIキー |
LEQHQFBCBMIBSP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)O)CN)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)


![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)
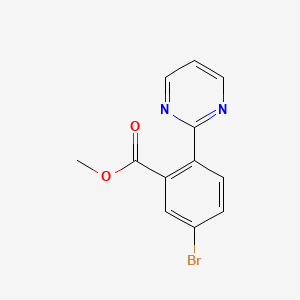
![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)

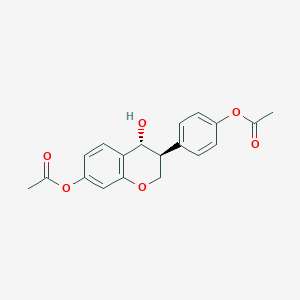
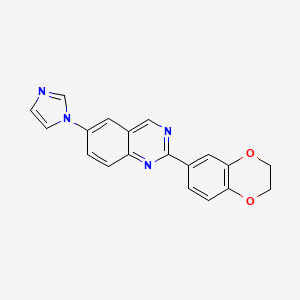
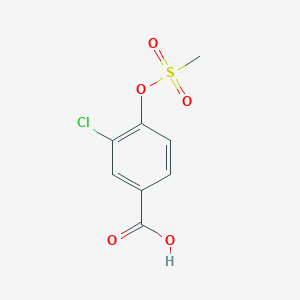
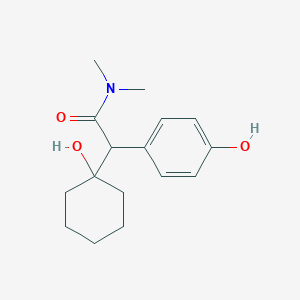
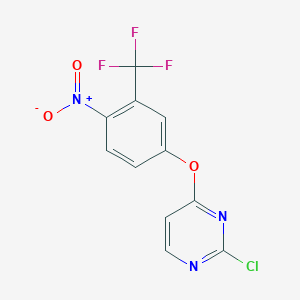
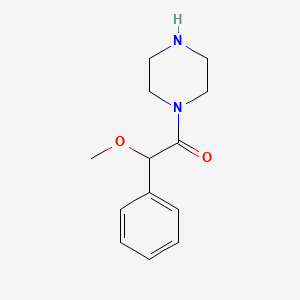
![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)
